

Revolutionizing Nilotinib Bioanalysis: A Validated LC-MS/MS Method Using Nilotinib¹³C,d₃

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Compound of Interest		
Compound Name:	Nilotinib-13C,d3	
Cat. No.:	B12360319	Get Quote

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Nilotinib-13C,d3, is employed. The described method involves a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a C18 reverse-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization mode with multiple reaction monitoring (MRM). This method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Nilotinib.

Introduction

Nilotinib is a potent and selective Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2] Therapeutic drug monitoring of Nilotinib is crucial to optimize treatment efficacy and minimize dose-related toxicities.[3] LC-MS/MS has emerged as the preferred analytical technique for the quantification of Nilotinib in biological matrices due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as Nilotinib-13C,d3, is the



gold standard in LC-MS/MS bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Nilotinib quantification in human plasma using Nilotinib-13C,d3.

Experimental Protocols Materials and Reagents

- Nilotinib hydrochloride monohydrate (Reference Standard)
- Nilotinib-¹³C,d₃ (Internal Standard)
- Acetonitrile (HPLC Grade)[1]
- Methanol (HPLC Grade)[1]
- Formic Acid (LC-MS Grade)[1]
- Water, purified (18.2 MΩ·cm)[1]
- Control Human Plasma[1]

Preparation of Stock and Working Solutions

- Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nilotinib hydrochloride monohydrate in methanol to achieve a final concentration of 1 mg/mL.
- Nilotinib-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Nilotinib-¹³C,d₃ in methanol.
- Working Solutions: Prepare serial dilutions of the Nilotinib stock solution in 50:50 (v/v)
 acetonitrile:water to create calibration standards and quality control (QC) samples. The IS
 working solution is prepared by diluting the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

 To 100 μL of plasma sample (calibration standard, QC, or unknown), add 20 μL of the Nilotinib-13C,d3 internal standard working solution.



- Add 300 μL of acetonitrile to precipitate the plasma proteins.[1]
- Vortex the mixture for 1 minute.[1]
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system is used for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	Start with 30% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Injection Volume	5 μL
Column Temperature	40°C
Autosampler Temp.	10°C



Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	120°C[4]
Desolvation Temp.	350°C[4]
Capillary Voltage	3.5 kV
Cone Voltage	Optimized for Nilotinib and IS (e.g., 50 V)[4]
Collision Energy	Optimized for each transition (e.g., 30 V)[4]

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Nilotinib	530.2	289.1
Nilotinib-¹³C,d₃	534.2	292.1

Method Validation Summary

The developed LC-MS/MS method was rigorously validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The key performance characteristics are summarized below.

Table 4: Method Validation Results



Parameter	Result
Linearity Range	5 - 5000 ng/mL (r ² > 0.99)[1]
Lower Limit of Quant.	5 ng/mL
Intra-day Precision	< 15% CV
Inter-day Precision	< 15% CV
Accuracy	85-115% of nominal concentration
Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard
Stability	Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Visualizations



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